[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-CHLOROBENZOATE
Description
[(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique molecular structure, which includes a phenylethyl group, a carbamoyl group, and a chlorobenzoate moiety. This compound is often used in various fields such as chemistry, biology, and medicine due to its potential biological activity and versatility.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-15-8-4-7-14(11-15)17(21)22-12-16(20)19-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQSGLXZBXHLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with [(2-phenylethyl)carbamoyl]methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate can be compared with other similar compounds such as:
Methyl 3-[(2-phenylethyl)carbamoyl]benzoate: Similar structure but lacks the chlorine atom.
[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate: Contains a methoxy group instead of a chlorine atom.
[(2-Phenylethyl)carbamoyl]methyl benzoate: Lacks both the chlorine and methoxy groups
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate is a synthetic compound with significant potential in biological applications. Its unique structure, which includes a phenylethyl moiety and a chlorobenzoate group, suggests various mechanisms of action that can affect biological systems. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, influencing processes such as inflammation, cell proliferation, and apoptosis. The compound may function as an inhibitor or modulator of enzyme activity, although specific molecular targets are still under investigation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzoic acid have shown potential in attenuating cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Mechanism of Action | Target Cancer Type |
|---|---|---|
| This compound | Enzyme inhibition | Breast Cancer |
| Methyl 3-chlorobenzoate | Induction of apoptosis | Leukemia |
| [(1-Phenylethyl)carbamoyl]methyl 4-chlorobenzoate | Cell cycle arrest | Colon Cancer |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This activity could position it as a candidate for developing new anti-inflammatory agents.
Case Studies
- Study on Cytotoxicity : A comparative analysis highlighted the cytotoxic effects of substituted benzoates on tumor cell lines. The study found that certain substitutions at the benzoate ring significantly enhanced cytotoxicity against specific cancer types, suggesting that modifications to compounds like this compound could yield more potent derivatives .
- Mechanistic Studies : Research investigating the mechanism of action revealed that compounds with similar structures could modulate signaling pathways involved in cell survival and proliferation. These findings underscore the importance of further exploring the specific pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
